Lipophilicity Advantage: LogP Comparison of 3-Methyl-2-propyl-1H-indole vs. 3-Methylindole (Skatole)
3-Methyl-2-propyl-1H-indole exhibits an XLogP3-AA of 3.6, which is approximately one log unit higher than that of 3-methylindole (XLogP ≈2.6) [1][2]. The addition of the n-propyl group at C-2 increases calculated logP by ~1.0 unit, consistent with a ~10-fold increase in octanol–water partition coefficient. This enhanced lipophilicity predicts superior membrane permeability and blood–brain barrier penetration potential, critical parameters in CNS-targeted drug discovery programs within the aminoalkylindole class.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA / XlogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | 3-Methylindole (skatole): XlogP ≈2.6 |
| Quantified Difference | Δ ≈ +1.0 log unit (~10× higher lipophilicity) |
| Conditions | Computed XLogP3-AA (PubChem) vs. XlogP (Plantaedb); both are in silico predictions |
Why This Matters
For CNS-penetrant lead candidates, a logP above 3.0 is often required; 3-methyl-2-propyl-1H-indole meets this threshold while 3-methylindole does not, making the former the appropriate scaffold for CNS-oriented SAR exploration.
- [1] PubChem Computed Properties: XLogP3-AA = 3.6 for 3-Methyl-2-propyl-1H-indole. https://pubchem.ncbi.nlm.nih.gov/compound/1859-90-1 (accessed 2026-04-28). View Source
- [2] Plantaedb. 3-Methylindole: XlogP 2.60. https://plantaedb.com (accessed 2026-04-28). View Source
